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Esculentin-1N protein precursor, partial -

Esculentin-1N protein precursor, partial

Catalog Number: EVT-245887
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Esculentin-1N is primarily sourced from the skin secretions of frogs, specifically from species such as Pelophylax lessonae and Rana esculenta. These amphibians produce a variety of antimicrobial peptides as a defense mechanism against pathogens in their environment. The peptide's structure and function have been studied extensively to understand its potential applications in medicine and agriculture .

Classification

Esculentin-1N can be classified as an antimicrobial peptide and is categorized under the group of cationic peptides due to its net positive charge at physiological pH. It typically consists of about 46 amino acids, characterized by an amphipathic alpha-helical structure that facilitates its interaction with microbial membranes .

Synthesis Analysis

Methods

The synthesis of Esculentin-1N involves several techniques, primarily solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to form the peptide chain. The process generally utilizes a polystyrene support resin that is functionalized to facilitate the attachment and subsequent cleavage of the synthesized peptide.

Technical Details

  1. Support Resin: The synthesis often employs 1,4-butanediol dimethacrylate cross-linked polystyrene as a support.
  2. Linkers: Hydroxymethyl and aminomethyl linkers are used for attaching the first amino acid via coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-hydroxybenzotriazole).
  3. Cleavage and Purification: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC). Characterization is performed using mass spectrometry (MALDI TOF MS) and amino acid analysis .
Molecular Structure Analysis

Structure

The molecular structure of Esculentin-1N features an alpha-helical conformation that is stabilized by hydrophobic interactions and electrostatic forces. The peptide contains basic residues that contribute to its cationic nature, enhancing its affinity for negatively charged microbial membranes.

Data

  • Amino Acid Composition: Typically consists of 46 amino acids with specific sequences that determine its biological activity.
  • Secondary Structure: Exhibits amphipathicity, which is crucial for its membrane-disrupting capabilities in target bacteria .
Chemical Reactions Analysis

Reactions

Esculentin-1N undergoes various chemical reactions that facilitate its antimicrobial activity. The primary reaction involves interaction with microbial membranes, leading to membrane disruption.

Technical Details

  1. Membrane Perturbation: The peptide inserts itself into lipid bilayers, causing pore formation or membrane destabilization.
  2. Antimicrobial Activity: Tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, where it demonstrates significant bactericidal effects .
Mechanism of Action

Process

The mechanism by which Esculentin-1N exerts its antimicrobial effects primarily involves:

  • Membrane Disruption: The peptide binds to the bacterial membrane through electrostatic interactions, leading to structural alterations in the membrane.
  • Pore Formation: This results in the formation of pores or channels that compromise membrane integrity, leading to cell lysis.

Data

Research indicates that Esculentin-1N retains its antimicrobial properties even when truncated, suggesting that specific regions within the peptide are critical for activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Esculentin-1N is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide exhibits stability under various environmental conditions but may be susceptible to proteolytic degradation.

Chemical Properties

  • Charge: Exhibits a net positive charge (+5) at neutral pH, enhancing its interaction with negatively charged bacterial membranes.
  • Structural Characteristics: Its amphipathic nature contributes to its ability to disrupt lipid bilayers effectively .
Applications

Scientific Uses

Esculentin-1N has potential applications in various fields:

  • Antimicrobial Agents: Due to its broad-spectrum activity against bacteria, it can be developed into new therapeutic agents to combat antibiotic-resistant infections.
  • Agricultural Uses: The peptide can also be explored as a natural pesticide or fungicide due to its efficacy against plant pathogens.
  • Biomedical Research: Studies on Esculentin-1N contribute to understanding host defense mechanisms and the development of novel antimicrobial strategies .
Evolutionary Biology and Phylogenetic Context of Esculentin-1 Homologs

Comparative Genomics of Esculentin-1 Precursors Across Anuran Lineages

Antimicrobial peptide (AMP) precursors in anurans exhibit a conserved multi-domain architecture critical for biosynthesis, storage, and functionality. The esculentin-1N (esculentin-1PN) precursor from Pelophylax nigromaculatus exemplifies this organization, comprising three distinct domains: an N-terminal signal peptide, an acidic spacer peptide, and the C-terminal mature peptide [1] [3] [4]. Genomic analyses reveal this tripartite structure is a hallmark across esculentin-1 precursors in Ranidae frogs. The signal peptide (typically 22-24 residues) facilitates endoplasmic reticulum translocation, while the acidic spacer peptide (characterized by low isoelectric points) may neutralize the cationic mature peptide's cytotoxicity during glandular storage [1] [6]. Mature peptides across species consistently contain 46 amino acids, including two invariant cysteine residues forming a C-terminal disulfide bridge essential for stability and function [6] [10].

Table 1: Conserved Domains in Esculentin-1 Precursors

DomainLength (residues)Key FeaturesPutative Function
Signal Peptide22-24Hydrophobic coreER translocation; co-translational removal
Acidic SpacerVariable (15-20)Low pI; Asp/Glu-richNeutralize mature peptide toxicity
Mature Peptide46Cationic (+5 to +6); C-terminal disulfideAntimicrobial and immunomodulatory activity

Transcriptomic studies demonstrate that esculentin-1 genes are constitutively expressed across multiple tissues, with the highest mRNA abundance in the skin—consistent with their role in dermal defense [1] [9]. This tissue-specific expression pattern is conserved in P. lessonae, Odorrana grahami, and Lithobates warszewitschii, underscoring the skin's evolutionary significance as a primary immune organ in amphibians facing diverse microbial challenges [1] [8].

Phylogenetic Analysis of Esculentin-1N in Pelophylax nigromaculatus and Closely Related Species

Molecular phylogenetics provides critical insights into the evolutionary trajectory of esculentin-1N. Cloning and sequencing of the esculentin-1PN gene (GenBank Accession: OR238914) revealed an open reading frame of 255 nucleotides encoding an 84-amino acid precursor polypeptide with a predicted molecular weight of 9.16 kDa and a theoretical pI of 8.84 [1] [4]. Phylogenetic reconstruction using maximum-likelihood methods places esculentin-1PN within a well-supported Pelophylax cluster, demonstrating its closest genetic affinity to esculentin-1P from the Fukien gold-striped pond frog (Pelophylax fukienensis) [1] [3]. This close relationship reflects recent shared ancestry and biogeographical overlaps in East Asia.

Table 2: Phylogenetic Relationships of Esculentin-1 Homologs

SpeciesPeptide DesignationGenetic Distance to Esculentin-1PNKey Sequence Features
Pelophylax nigromaculatusEsculentin-1PN0 (Reference)GIFSKLAGKKIKNLLISGLKG...C-terminal ring
Pelophylax fukienensisEsculentin-1P0.02 ± 0.005>95% sequence identity
Pelophylax lessonaeEsculentin-1a0.12 ± 0.03Conservative N-terminal substitutions
Lithobates warszewitschiiEsculentin-1Lw0.25 ± 0.06Divergent spacer peptide
Odorrana grahamiEsculentin-1Og0.31 ± 0.08C-terminal ring conservation

Divergence escalates in more distantly related genera (Lithobates, Odorrana), correlating with geographical isolation and speciation events [1] [8]. Despite sequence variations in spacer peptides and minor substitutions in mature domains, the C-terminal disulfide-bridged heptapeptide ring (CX₁X₂X₃X₄X₅C) remains invariant across the family Ranidae, indicating strong purifying selection for structural stability [1] [6] [10]. This conservation underscores its non-negotiable role in maintaining the peptide's tertiary structure and antimicrobial efficacy.

Habitat-Driven Sequence Diversification in Esculentin-1 Family Peptides

Environmental pressures exert significant selective forces on AMP diversification, as evidenced by sequence variations in esculentin-1 homologs. Comparative analysis of Rana esculenta populations inhabiting distinct Korean versus European habitats revealed notable sequence divergence in both esculentin-1 and brevinin-1 families [2] [5]. Korean R. esculenta expresses esculentin-1c, which differs from European orthologs at 4 residue positions within the mature peptide. These substitutions correlate with habitat-specific microbial communities and physicochemical conditions (e.g., pH, salinity) [2].

Crucially, functional studies demonstrate that habitat-driven mutations impact antimicrobial potency. Brevinin-1Ed from Korean populations exhibits reduced bioactivity compared to European counterparts due to a unique anionic amino acid substitution (Glu¹³) within its helical hydrophilic face, disrupting membrane interaction kinetics [2] [5]. Similarly, P. nigromaculatus populations from saline-alkaline wetlands express esculentin-1 variants with enhanced Arg/Lys content, potentially optimizing cationicity for membrane penetration in high-ionic-strength environments [9]. This diversification mechanism—termed "adaptive molecular evolution"—allows fine-tuning of AMP efficacy without compromising conserved structural scaffolds.

Evolutionary Conservation of C-Terminal Structural Motifs in Esculentin-1 Precursors

The C-terminal domain of esculentin-1 mature peptides represents a paradigm of evolutionary conservation under functional constraint. Across 46-residue esculentin-1 homologs, residues 40–46 invariably form a heptapeptide ring (sequence: CKISKQC) stabilized by a disulfide bridge between Cys¹ and Cys⁷ [6] [10]. This motif imposes structural rigidity essential for maintaining the amphipathic α-helix in the N-terminal segment—confirmed via circular dichroism spectroscopy in membrane-mimetic environments [6] [8]. Disruption of the disulfide bond abolishes antibacterial activity, highlighting its functional indispensability [10].

Table 3: Conserved C-Terminal Motifs in Esculentin-1 Peptides

Structural MotifPositionConservation (%)Functional RoleConsequence of Disruption
Disulfide BridgeCys¹⁻⁻Cys⁷100Stabilizes heptapeptide ringLoss of helical structure; >90% activity reduction
Heptapeptide RingCX₁X₂X₃X₄X₅C100Maintains hydrophobic/hydrophilic balanceImpaired membrane insertion
Lys/Arg residues (Ring)Variable>85Electrostatic interaction with membranesReduced binding to anionic phospholipids

Beyond the disulfide bridge, the heptapeptide ring harbors conserved Lys/Arg residues optimizing electrostatic interactions with microbial membranes [6] [10]. Genomic analyses reveal negative selection (dN/dS < 1) acting on this domain, contrasting with higher substitution rates in spacer peptides under neutral evolution [1] [9]. This differential selection pressure underscores the modular evolution of AMP precursors: while spacer and signal peptides tolerate variation, the mature peptide's functional core remains evolutionarily constrained.

Properties

Product Name

Esculentin-1N protein precursor, partial

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